molecular formula C20H27NO3 B065061 (R)-N-Desethyloxybutynin CAS No. 181647-19-8

(R)-N-Desethyloxybutynin

Cat. No. B065061
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram, a 3D model, or a simplified molecular-input line-entry system (SMILES) string.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as its melting point, boiling point, solubility, and density. Its chemical properties such as its acidity or basicity, its redox potential, and its reactivity would also be studied.


Scientific Research Applications

  • Receptor Profiling and Metabolism : The R enantiomer of N-desethyloxybutynin shows greater potency at muscarinic receptors than its S counterpart. This potency may contribute to the cholinergic side effects associated with its parent drug, oxybutynin (Reitz et al., 2007).

  • Antimuscarinic and Antispasmodic Actions : N-desethyloxybutynin, produced by the metabolism of oxybutynin, retains significant antimuscarinic and antispasmodic activity, suggesting its contribution to the therapeutic effects of oxybutynin (Smith et al., 1998).

  • Pharmacokinetics in Transdermal vs. Oral Administration : The pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin vary between transdermal and oral administration. This difference in metabolism suggests potential for comparable efficacy and reduced anticholinergic side effects with transdermal treatment (Zobrist et al., 2001).

  • Stereoselective Pharmacokinetics : Stereoselectivity in the pharmacokinetics of oxybutynin and N-desethyloxybutynin has been observed, indicating that the metabolism in the liver and the unbound fraction of each enantiomer in plasma are influential factors (Mizushima et al., 2007).

  • Binding Affinity to Plasma Proteins : N-desethyloxybutynin exhibits strong and enantioselective plasma protein binding, which is significantly influenced by human alpha1-acid glycoprotein (AGP) (Shibukaw et al., 2002).

  • Cytochrome P450 Dependent Metabolism : The metabolism of oxybutynin to N-desethyloxybutynin is primarily mediated by the CYP3A subfamily, rather than CYP2D6, indicating the significance of this pathway in its pharmacokinetics (Yaïch et al., 1998).

  • Impact on Saliva Output : Transdermal oxybutynin, which leads to lower N-desethyloxybutynin concentrations, correlates with greater saliva output, suggesting a connection between metabolite concentration and anticholinergic effects (Appell et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


I hope this general approach is helpful. If you have any specific questions about any of these steps, feel free to ask!


properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432265
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Desethyloxybutynin

CAS RN

181647-19-8
Record name (R)-N-Desethyloxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desethyloxybutynin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(R)-N-Desethyloxybutynin
Reactant of Route 3
Reactant of Route 3
(R)-N-Desethyloxybutynin
Reactant of Route 4
Reactant of Route 4
(R)-N-Desethyloxybutynin
Reactant of Route 5
Reactant of Route 5
(R)-N-Desethyloxybutynin
Reactant of Route 6
Reactant of Route 6
(R)-N-Desethyloxybutynin

Citations

For This Compound
4
Citations
H Mizushima, K Kinoshita, K Abe, H Ishizuka… - Biological and …, 2007 - jstage.jst.go.jp
To elucidate the relationships between the pharmacokinetics and pharmacological effects of oxybutynin ((R/S)-OXY), the micturition pressure and the plasma concentration profiles of (R…
Number of citations: 8 www.jstage.jst.go.jp
Z Miao, M Tan, E Wells, S Unger - Bioanalysis, 2019 - Future Science
Aim: Stability must be evaluated before quantitation of drugs or metabolites concentrations in biological matrices. We reported a case study where instability of a drug metabolite was …
Number of citations: 3 www.future-science.com
M Kretschmar, AA Suleiman, P Krause… - The Journal of …, 2021 - Wiley Online Library
Oxybutynin is a racemic anticholinergic drug used for the symptomatic treatment of detrusor overactivity. The formation of active metabolites related to tolerability problems depends on …
Number of citations: 8 accp1.onlinelibrary.wiley.com
P Fonseca - 2008 - teses.usp.br
A oxibutinina é um fármaco quiral empregado na forma de racemato que, após administração por via oral, sofre biotranformação hepática pronunciada levando à formação de N-…
Number of citations: 3 www.teses.usp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.